molecular formula C9H10N2O B12828878 1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone

1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12828878
M. Wt: 162.19 g/mol
InChI Key: GTBTUFYCVLSZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone typically involves the condensation of o-phenylenediamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

o-Phenylenediamine+Acetic AnhydrideThis compound\text{o-Phenylenediamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} o-Phenylenediamine+Acetic Anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles.

Scientific Research Applications

1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

    1H-Benzimidazole: A parent compound with similar biological activities.

    2-Phenyl-1H-benzimidazole: Known for its antimicrobial properties.

    5,6-Dimethyl-1H-benzimidazole: Exhibits antifungal and anticancer activities.

Uniqueness: 1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2,3-dihydrobenzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3

InChI Key

GTBTUFYCVLSZSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.